molecular formula C18H42O6Si4 B13131624 (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one

(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one

Cat. No.: B13131624
M. Wt: 466.9 g/mol
InChI Key: FTOCXQVQZOFUDF-NXOAAHMSSA-N
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Description

The compound (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one is a complex organic molecule characterized by multiple trimethylsilyloxy groups. These groups are known for their role in protecting hydroxyl functionalities during synthetic procedures. The compound’s structure includes a five-membered oxolane ring, making it a derivative of oxolane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The starting material, which contains free hydroxyl groups, is treated with TMSCl and imidazole in an anhydrous solvent like dichloromethane. This reaction forms the trimethylsilyloxy-protected intermediate.

    Formation of Oxolane Ring: The protected intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyloxy groups, leading to the formation of silanols.

    Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear diols.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Silanols and corresponding ketones or aldehydes.

    Reduction: Linear diols.

    Substitution: Compounds with new functional groups replacing the trimethylsilyloxy groups.

Scientific Research Applications

Chemistry

The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required.

Biology

In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine

Industry

In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials, where precise control over functional group protection is necessary.

Mechanism of Action

The compound exerts its effects primarily through the protection of hydroxyl groups. The trimethylsilyloxy groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere in the molecule. The oxolane ring provides structural stability and can participate in ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxane: Similar structure but with an oxane ring instead of an oxolane ring.

    (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.

Uniqueness

The compound’s unique combination of trimethylsilyloxy groups and an oxolane ring makes it particularly useful in synthetic organic chemistry. Its ability to protect multiple hydroxyl groups simultaneously while maintaining structural integrity is a key advantage over similar compounds.

This detailed article provides a comprehensive overview of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H42O6Si4

Molecular Weight

466.9 g/mol

IUPAC Name

(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one

InChI

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m0/s1

InChI Key

FTOCXQVQZOFUDF-NXOAAHMSSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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